molecular formula C9H11N5OS B4454396 N-(1,3-thiazol-2-yl)-3-(1,2,4-triazol-1-yl)butanamide

N-(1,3-thiazol-2-yl)-3-(1,2,4-triazol-1-yl)butanamide

Cat. No.: B4454396
M. Wt: 237.28 g/mol
InChI Key: BZEWYOZSDMEXEN-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-yl)-3-(1,2,4-triazol-1-yl)butanamide is a useful research compound. Its molecular formula is C9H11N5OS and its molecular weight is 237.28 g/mol. The purity is usually 95%.
The exact mass of the compound N-1,3-thiazol-2-yl-3-(1H-1,2,4-triazol-1-yl)butanamide is 237.06843116 g/mol and the complexity rating of the compound is 252. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound N-1,3-thiazol-2-yl-3-(1H-1,2,4-triazol-1-yl)butanamide is likely to interact with various biological targets due to the presence of thiazole and triazole moieties . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Similarly, imidazole, a close relative of triazole, is known to show a broad range of biological activities . .

Mode of Action

It’s known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme . Furthermore, thiazole derivatives have been known to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Biochemical Pathways

Compounds containing thiazole and triazole moieties are known to interact with various biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

It’s known that the presence of thiazole and triazole moieties can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

Compounds containing thiazole and triazole moieties have been reported to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, and antineoplastic effects .

Action Environment

It’s known that the solubility of thiazole in water, alcohol, and ether, as well as its stability, can affect its bioavailability and efficacy .

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-3-(1,2,4-triazol-1-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5OS/c1-7(14-6-10-5-12-14)4-8(15)13-9-11-2-3-16-9/h2-3,5-7H,4H2,1H3,(H,11,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEWYOZSDMEXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=NC=CS1)N2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1,3-thiazol-2-yl)-3-(1,2,4-triazol-1-yl)butanamide
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N-(1,3-thiazol-2-yl)-3-(1,2,4-triazol-1-yl)butanamide
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N-(1,3-thiazol-2-yl)-3-(1,2,4-triazol-1-yl)butanamide
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N-(1,3-thiazol-2-yl)-3-(1,2,4-triazol-1-yl)butanamide
Reactant of Route 5
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N-(1,3-thiazol-2-yl)-3-(1,2,4-triazol-1-yl)butanamide
Reactant of Route 6
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N-(1,3-thiazol-2-yl)-3-(1,2,4-triazol-1-yl)butanamide

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